molecular formula C10H7BrFN B3184117 4-Bromo-7-fluoro-2-methylquinoline CAS No. 1070879-48-9

4-Bromo-7-fluoro-2-methylquinoline

Cat. No.: B3184117
CAS No.: 1070879-48-9
M. Wt: 240.07 g/mol
InChI Key: GAPATPYIYKFBSG-UHFFFAOYSA-N
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Description

4-Bromo-7-fluoro-2-methylquinoline is a halogenated quinoline derivative characterized by a bromine atom at position 4, a fluorine atom at position 7, and a methyl group at position 2. Quinoline derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their versatile scaffold and tunable electronic properties. The bromine atom enhances electrophilic substitution reactivity, while fluorine improves metabolic stability and bioavailability. The methyl group at position 2 introduces steric effects that may influence binding interactions in biological systems .

Properties

CAS No.

1070879-48-9

Molecular Formula

C10H7BrFN

Molecular Weight

240.07 g/mol

IUPAC Name

4-bromo-7-fluoro-2-methylquinoline

InChI

InChI=1S/C10H7BrFN/c1-6-4-9(11)8-3-2-7(12)5-10(8)13-6/h2-5H,1H3

InChI Key

GAPATPYIYKFBSG-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C=CC(=CC2=N1)F)Br

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)F)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 4-Bromo-7-fluoro-2-methylquinoline with analogous quinoline derivatives, focusing on substituent effects, molecular properties, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties/Applications References
4-Bromo-7-fluoro-2-methylquinoline C₁₀H₇BrF₂N 258.08 Br (4), F (7), CH₃ (2) Potential medicinal intermediate; enhanced metabolic stability from F
4-Bromo-7-methoxy-2-(trifluoromethyl)quinoline C₁₁H₇BrF₃NO 306.08 Br (4), OCH₃ (7), CF₃ (2) Increased lipophilicity (CF₃); methoxy enhances solubility in polar solvents
4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline C₁₁H₆BrClF₃N 338.53 Br (4), Cl (7), CH₃ (8), CF₃ (2) Steric hindrance from 8-CH₃; used in agrochemical intermediates
4-Bromo-7-chloro-8-fluoro-2-phenylquinoline C₁₅H₈BrClFN 359.59 Br (4), Cl (7), F (8), C₆H₅ (2) Phenyl group increases π-π stacking potential; pharmaceuticals
8-Bromo-7-fluoro-2-methoxyquinoline C₁₀H₇BrFNO 256.07 Br (8), F (7), OCH₃ (2) Altered regiochemistry (Br at 8) impacts reactivity

Key Observations

Substituent Effects on Reactivity and Binding Electron-Withdrawing Groups (EWGs): Bromine (Br) at position 4 directs electrophilic substitution to the 3-position. Fluorine (F) at position 7, a strong EWG, enhances electron deficiency in the quinoline ring, increasing reactivity toward nucleophilic attacks .

Impact of Halogen Variation Replacing 7-F with 7-Cl (e.g., 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline) increases molecular weight and polarizability, which may alter interactions with hydrophobic protein domains .

Applications in Drug Development Compounds with trifluoromethyl groups (e.g., 4-Bromo-7-methoxy-2-(trifluoromethyl)quinoline) are prioritized in agrochemicals due to their resistance to metabolic degradation . The target compound’s fluorine and methyl groups make it a candidate for CNS drug development, where metabolic stability and blood-brain barrier penetration are critical .

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